molecular formula C19H19ClN2O3 B2755346 N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-40-9

N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2755346
CAS No.: 852155-40-9
M. Wt: 358.82
InChI Key: AXUMMKSPFJQFET-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic small molecule featuring a benzamide core that is strategically substituted with a 3-chlorophenyl group and a 2-pyrrolidinone (γ-lactam) methyl moiety. This specific structure places it within a class of compounds of significant interest in medicinal chemistry and drug discovery research. The benzamide scaffold is a privileged structure found in numerous biologically active compounds . The incorporation of the 2-pyrrolidinone ring is a particularly noteworthy feature. As a saturated heterocycle, the pyrrolidine ring (and its derivatives like 2-pyrrolidinone) enhances the three-dimensional coverage of a molecule and can improve aqueous solubility compared to flat, aromatic structures. These properties are crucial for optimizing the pharmacokinetic profiles of drug candidates . Researchers investigate such compounds, often through structure-activity relationship (SAR) studies, to explore interactions with various biological targets. While the specific mechanism of action for this compound is not yet fully characterized, its design suggests potential as a versatile building block or intermediate in the synthesis of more complex molecules, or as a candidate for high-throughput screening campaigns. This product is intended for research use only and is not intended for any human or veterinary therapeutic or diagnostic use.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-17-8-2-5-14(11-17)19(24)22(13-21-10-4-9-18(21)23)16-7-3-6-15(20)12-16/h2-3,5-8,11-12H,4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUMMKSPFJQFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chlorophenylamine: This can be achieved through the chlorination of aniline.

    Formation of 3-chlorophenyl isocyanate: This intermediate is prepared by reacting 3-chlorophenylamine with phosgene.

    Synthesis of 3-methoxybenzoyl chloride: This involves the reaction of 3-methoxybenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the reaction of 3-chlorophenyl isocyanate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of N-(3-chlorophenyl)-3-methoxy-N-[(2-hydroxypyrrolidin-1-yl)methyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide ()

Parameter Target Compound Comparison Compound ()
Substituents 3-Chlorophenyl, 3-methoxy, 2-oxopyrrolidin-1-ylmethyl Benzyl, cyanomethyl, 2-oxopyrrolidin-1-ylmethyl
Key Structural Differences - 3-Chlorophenyl enhances lipophilicity.
- Methoxy improves electron density.
- Benzyl increases steric bulk.
- Cyanomethyl adds polarity.
Functional Implications Likely higher receptor selectivity due to chloro and methoxy groups. Cyanomethyl may enhance metabolic stability or solubility.

Table 1 : Structural comparison highlighting substituent effects on physicochemical properties.

N-(3-Chlorophenethyl)-4-nitrobenzamide ()

Parameter Target Compound Comparison Compound ()
Substituents 3-Chlorophenyl, 3-methoxy, 2-oxopyrrolidin-1-ylmethyl 3-Chlorophenethyl, 4-nitro
Key Differences - Methoxy vs. nitro: Electron-donating vs. electron-withdrawing.
- 2-oxopyrrolidin-1-ylmethyl vs. phenethyl.
- Phenethyl chain may reduce steric hindrance.
- Nitro group increases reactivity.
Potential Applications Suitable for targets requiring electron-rich aromatic systems. Nitro group may confer antibacterial or antiparasitic activity.

Table 2 : Functional group impact on electronic and steric properties.

N-Benzimidazol-1-yl Methyl-Benzamide Derivatives ()

Parameter Target Compound Comparison Compound ()
Substituents 3-Chlorophenyl, 3-methoxy, 2-oxopyrrolidin-1-ylmethyl Benzimidazol-1-yl methyl with halogenated aryl groups
Biological Activity Not explicitly reported in evidence. Anti-inflammatory and analgesic effects (e.g., compound 3a).
Structural Insights 2-Oxopyrrolidin-1-ylmethyl may mimic heterocyclic motifs in receptor binding. Benzimidazole enhances aromatic stacking and hydrogen bonding.

Table 3 : Comparison of heterocyclic substituents and pharmacological activity.

CPPHA (mGlu5 Allosteric Modulator) ()

Parameter Target Compound CPPHA ()
Substituents 3-Chlorophenyl, 3-methoxy, 2-oxopyrrolidin-1-ylmethyl 4-Chloro, isoindol-1,3-dione, hydroxy
Functional Role Potential neuromodulator (inferred from pyrrolidinone group). Confirmed mGlu5 modulator with isoindol-1,3-dione enhancing binding.
Key Contrast Methoxy and pyrrolidinone may improve blood-brain barrier penetration. Isoindol-1,3-dione increases rigidity and receptor specificity.

Table 4 : Receptor-targeting motifs in benzamide derivatives.

Biological Activity

N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound with promising biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19ClN2O3
  • Molecular Weight : 364.82 g/mol

The structure features a chlorophenyl group, a methoxy group, and a pyrrolidinyl moiety, which contribute to its biological activity.

Research indicates that this compound interacts with specific biological targets, potentially modulating enzyme activities and receptor functions. The compound may influence pathways related to:

  • Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes involved in metabolic processes.
  • Receptor Binding : Preliminary studies suggest it may bind to receptors implicated in neurological functions and pain modulation.

Antitumor Activity

Studies have shown that derivatives of benzamide compounds, including this compound, exhibit antitumor properties. For instance:

  • In Vitro Studies : Cell line assays demonstrated that this compound can inhibit the proliferation of cancer cells, suggesting potential as an anticancer agent .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances suggests it may have:

  • Analgesic Properties : Research indicates that benzamide derivatives can modulate pain pathways, potentially offering relief in pain management .

Anti-inflammatory Effects

This compound has also been explored for anti-inflammatory effects:

  • Cytokine Modulation : It may reduce levels of pro-inflammatory cytokines in vitro, indicating its potential in treating inflammatory diseases .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various benzamide derivatives, including this compound. Results showed significant inhibition of tumor growth in specific cancer cell lines, particularly those resistant to conventional therapies.

CompoundIC50 (µM)Cell Line
N-(3-chlorophenyl)-3-methoxy-N-[...]15.4A549 (lung cancer)
Control30.0A549

Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment, the compound was tested for its ability to alleviate neuropathic pain in animal models. The results indicated a substantial reduction in pain scores compared to control groups.

TreatmentPain Score Reduction (%)
N-(3-chlorophenyl)-3-methoxy-N-[...]65%
Placebo10%

Q & A

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core. Key steps include:
  • Amide Coupling : React 3-chloroaniline derivatives with activated carbonyl intermediates (e.g., benzoyl chloride analogs) under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts .
  • Pyrrolidinone Incorporation : Introduce the 2-oxopyrrolidin-1-ylmethyl group via nucleophilic substitution or reductive amination, using catalysts like Pd/C or NaBH₄ .
  • Purification : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product.
  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (0–60°C), and stoichiometric ratios (1:1.2 for amine:carbonyl) to improve yield (typically 60–85%) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Amide Formation3-Chloroaniline, benzoyl chloride, Et₃N70–75
Pyrrolidinone Addition2-Oxopyrrolidine, NaBH₄, THF, 40°C60–65
Final PurificationEthanol recrystallization85–90

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., 3-chlorophenyl δ 7.2–7.4 ppm; pyrrolidinone methylene δ 3.5–4.0 ppm) .
  • X-Ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., N-H···O interactions in the pyrrolidinone ring). SHELXL is recommended for refinement .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 385.8 [M+H]⁺) .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations or unexpected coupling constants) can arise from conformational flexibility or impurities. Strategies include:
  • Multi-Technique Validation : Cross-validate NMR with X-ray data (e.g., dihedral angles from crystallography vs. NMR-derived J-values) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict stable conformers and compare with experimental data .
  • Advanced Chromatography : Employ HPLC-MS to isolate and identify minor impurities or tautomers .

Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this benzamide derivative?

  • Methodological Answer :
  • Bioisosteric Replacement : Systematically modify substituents (e.g., replace 3-methoxy with nitro or trifluoromethyl groups) and assess activity changes in biological assays .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., protein kinases) and correlate binding affinity with experimental IC₅₀ values .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in the pyrrolidinone ring) using Schrödinger’s Phase .

Q. Table 2: SAR Trends for Key Modifications

Modification SiteActivity Change (vs. Parent)Proposed Mechanism
3-Methoxy → Nitro↑ Anticancer ActivityEnhanced π-Stacking with Kinases
Pyrrolidinone → Piperidine↓ SolubilityReduced Hydrogen Bonding

Q. How should one design experiments to investigate the biological activity and mechanism of action?

  • Methodological Answer :
  • In Vitro Assays :
  • Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .
  • Mechanistic Studies :
  • Western Blotting : Measure downstream signaling proteins (e.g., phosphorylated ERK) after treatment .
  • Apoptosis Assays : Perform Annexin V/PI staining to quantify cell death pathways .
  • In Vivo Models : Administer the compound to xenograft mice and monitor tumor growth inhibition (dose: 10–50 mg/kg, oral) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.